2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
Description
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by methyl groups at positions 2 and 6 of the heterocyclic ring and a 4-methylphenyl substituent at position 1. The 1,4-DHP scaffold is widely studied due to its pharmacological relevance, including calcium channel modulation and antimicrobial activity . The substitution pattern in this compound influences its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical and biological behavior.
Properties
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one can be achieved through the Hantzsch condensation reaction. This classical method involves the three-component condensation of an aryl aldehyde, ammonia or an amine, and a β-ketoester. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in the presence of iodine can yield the desired compound . This method is advantageous due to its simplicity and the use of solvent-free conditions, which align with green chemistry principles .
Chemical Reactions Analysis
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives .
Scientific Research Applications
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases such as hypertension . Additionally, it has been investigated for its role in reversing multi-drug resistance in tumor cells, making it a candidate for cancer therapy . The compound also shows potential as an immunomodulating and antitubercular agent .
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, thereby exerting its effects as a calcium channel blocker . This action is particularly relevant in the context of cardiovascular diseases, where the regulation of calcium ion flow is crucial for maintaining proper heart function .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among 1,4-DHP Derivatives
- Electron-Donating vs. The methoxy group in increases solubility via polarity, while the hydroxyl group in enables strong hydrogen bonding, affecting crystallization .
Ring Conformation :
Physicochemical Properties
Table 2: Comparative Physical and Spectral Data
- Melting Points : The 4-chlorophenyl derivative has a higher melting point (194–195°C) compared to methyl-substituted analogs, likely due to stronger dipole-dipole interactions from the Cl substituent.
- Hydrogen Bonding : The hydroxyl group in generates O–H⋯O interactions, absent in the target compound, which may reduce its melting point or alter solubility .
Crystallographic and Computational Insights
- Crystal Packing : Weak interactions (C–H⋯N, π–π) dominate in 4-methylphenyl-containing compounds (e.g., ), whereas hydrogen bonds (N–H⋯O, O–H⋯O) stabilize structures in hydroxylated analogs .
- Software Utilization : SHELXL and ORTEP are widely used for refining and visualizing 1,4-DHP structures, ensuring accurate conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
